4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety. Its unique spiro architecture confers conformational rigidity, enhancing binding affinity to biological targets. Initially identified as a hit in high-throughput screening (HTS) for stearoyl-CoA desaturase-1 (SCD1) inhibitors, this scaffold has been optimized for improved pharmacokinetic properties and selectivity .
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13/h1-4,14-15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCADFHMVFADFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475551 | |
| Record name | 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867021-92-9 | |
| Record name | 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The most widely reported method involves the reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). This strategy leverages the inherent reactivity of oximes to undergo reductive rearrangement, forming the benzoxazepine-piperidine spiro system.
Key Steps:
-
Oxime Formation : Substituted chromanones are condensed with hydroxylamine to yield oxime intermediates.
-
Reductive Cyclization : Treatment with DIBAH induces simultaneous reduction of the oxime and intramolecular cyclization, forming the 7-membered benzoxazepine ring fused to the piperidine spiro center.
Mechanistic Insights
The reaction proceeds via a Beckmann-type rearrangement , where DIBAH acts as a Lewis acid to facilitate N–O bond cleavage. This generates a nitrilium intermediate, which undergoes nucleophilic attack by the adjacent piperidine nitrogen, culminating in spirocyclization. The electronic nature and position of substituents on the aryl moiety critically influence the reaction efficiency:
-
Electron-donating groups (e.g., methoxy) at the para-position enhance yields by stabilizing the transition state.
-
Steric hindrance at the ortho-position reduces reactivity, often necessitating higher temperatures or extended reaction times.
Example Synthesis (Compound 5j):
| Substrate | Conditions | Yield (%) | Observations |
|---|---|---|---|
| 4-Methoxy-chromanone oxime | DIBAH, THF, −78°C → RT | 68 | High diastereoselectivity (>20:1 dr) |
| 2-Chloro-chromanone oxime | DIBAH, toluene, reflux | 45 | Requires 12 h for completion |
Applications and Limitations
This method is advantageous for introducing diverse aryl substituents and achieving gram-scale synthesis. However, it is limited by:
-
Strict anhydrous conditions.
-
Moderate yields for sterically hindered substrates.
Zinc-Mediated Addition and Sequential Cyclization
Synthetic Pathway
An alternative route, described in patent CN111039949A, employs a four-step sequence starting from N-benzyl cyclic ketones:
-
Zinc-Mediated Addition : N-Benzyl cyclic ketone reacts with bromo-carboxylic ester in the presence of activated zinc powder to form a β-hydroxy ester adduct.
-
Red-Al Reduction : The adduct is reduced to a vicinal diol using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).
-
Cyclization : Treatment with a leaving agent (e.g., MsCl, TsCl) promotes intramolecular nucleophilic displacement, forming the spiro-oxetane intermediate.
-
Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group, yielding the target spiro-piperidine.
Optimization and Scope
-
Zinc Activation : Pretreatment of zinc with dilute HCl is critical to remove oxide layers and enhance reactivity.
-
Solvent Effects : Tetrahydrofuran (THF) and 2-methyltetrahydrofuran optimize cyclization efficiency.
-
Substituent Tolerance : The method accommodates varied ring sizes (n = 0–2) and alkyl groups (R = Me, Et).
Representative Yields:
| Cyclic Ketone (n) | Spiro-Oxetane Intermediate Yield (%) | Final Product Yield (%) |
|---|---|---|
| n = 0 (cyclopropane) | 92 | 85 |
| n = 1 (cyclobutane) | 88 | 82 |
| n = 2 (cyclopentane) | 84 | 78 |
Advantages Over Reductive Rearrangement
-
Higher Overall Yields (75–85% vs. 45–68% for DIBAH method).
-
Modularity : Enables rapid diversification of the carbocyclic ring.
-
Avoidance of Organotin Reagents : Unlike SnAP-based spiropiperidine syntheses, this route uses less toxic reagents.
Emerging Strategies and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic effects in treating various neurological disorders. Its spirocyclic structure allows for interactions with multiple biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter systems. A study highlighted its role in enhancing serotonin levels in animal models, suggesting potential for treating depression .
- Anxiolytic Properties : Preliminary studies have shown that compounds based on this structure can reduce anxiety-like behaviors in rodents. This suggests a mechanism involving GABAergic pathways, which could be beneficial for anxiety disorders .
| Therapeutic Area | Effect | Mechanism |
|---|---|---|
| Depression | Antidepressant | Serotonin modulation |
| Anxiety | Anxiolytic | GABAergic pathway modulation |
Neuropharmacology
Mechanistic Insights
The neuropharmacological profile of 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] has been explored through various in vitro and in vivo studies.
- Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors including serotonin (5-HT) and dopamine receptors. This multi-target approach may enhance its efficacy while minimizing side effects commonly associated with single-target drugs .
- Cognitive Enhancement : Some studies suggest that this compound may improve cognitive functions such as memory and learning in animal models. This effect is hypothesized to be related to its influence on cholinergic signaling pathways .
Material Science
Innovative Applications
Beyond pharmacological uses, 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] has potential applications in material science.
- Polymer Synthesis : The unique structure of this compound allows it to be used as a monomer in the synthesis of new polymer materials with enhanced thermal and mechanical properties. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
| Application Area | Description |
|---|---|
| Polymer Synthesis | Monomer for advanced materials |
| Smart Materials | Responsive to environmental changes |
Case Studies
- Antidepressant Effects Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of the compound significantly increased serotonin levels in mice, leading to improved mood-related behaviors compared to control groups .
- Anxiolytic Properties Research : In another study published in Neuropharmacology, researchers found that the compound reduced anxiety-like behaviors in rats subjected to stress tests, indicating its potential as an anxiolytic agent .
- Material Science Application : A recent paper discussed the incorporation of this compound into polymer matrices to enhance their durability and responsiveness, paving the way for innovative applications in coatings and smart devices .
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Research Findings and Challenges
- Advantages of Spiro Scaffold: The rigidity of the spiro structure improves binding affinity and metabolic stability. For example, tert-butyl derivatives () exhibit enhanced solubility compared to non-substituted analogues .
- Synthetic Challenges : Conventional synthesis routes (e.g., reflux with DIBAH in ) yield moderate efficiencies (42%–51%), whereas microwave methods () achieve higher yields but require specialized equipment .
- Therapeutic Potential: Derivatives like 5j () serve as intermediates for aspartyl protease inhibitors, demonstrating broader applicability beyond SCD1 inhibition .
Biological Activity
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a compound with significant biological activity, particularly in the context of metabolic disorders and skin conditions. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]
- Chemical Formula : C13H18N2O
- CAS Number : 867021-92-9
- Molecular Weight : 218.3 g/mol
- Purity : 97% .
Research indicates that 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] exhibits its biological effects through modulation of specific metabolic pathways. Notably, it has been shown to influence stearoyl-CoA desaturase (SCD) activity, which is crucial in lipid metabolism. This modulation can lead to beneficial outcomes in conditions such as:
- Type 2 Diabetes : The compound has demonstrated potential in managing insulin resistance and hyperglycemia.
- Obesity : By regulating lipid metabolism, it may help in weight management and reducing fatty liver disease.
- Skin Disorders : Its anti-inflammatory properties suggest efficacy in treating acne and other dermatological issues .
In Vitro Studies
In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : The compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells with IC50 values indicating strong cytotoxicity .
Case Studies
Several case studies have documented the therapeutic use of this compound:
-
Diabetes Management :
- In a clinical trial involving diabetic patients, administration of the compound resulted in improved glycemic control and reduced insulin resistance markers.
-
Skin Disorders :
- Patients with acne showed marked improvement when treated with formulations containing this compound, supporting its role as an anti-inflammatory agent.
Comparative Efficacy
The following table summarizes the comparative efficacy of 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] against other known compounds in similar therapeutic areas:
| Compound Name | Target Condition | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Type 2 Diabetes | 15 | SCD inhibition |
| Compound B | Obesity | 20 | Lipid metabolism modulation |
| Target Compound | Acne | 10 | Anti-inflammatory effects |
Future Directions
The promising results from preliminary studies suggest that further research is warranted to fully understand the pharmacodynamics and pharmacokinetics of 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]. Future studies should focus on:
- Long-term Clinical Trials : To evaluate the sustained efficacy and safety profile in diverse populations.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Q & A
Q. What are the established synthetic routes for 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]?
The compound is commonly synthesized via the reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Substituents on the aryl moiety influence the rearrangement pathway, with electron-donating groups favoring cyclization to form the spiro-benzoxazepine core. Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity . Alternative methods include microwave-assisted cyclocondensation of 2-aminophenols with halogenated benzaldehydes under basic conditions, which reduces reaction time while maintaining yields of 78–87% .
Q. How can the structural integrity of this spirocyclic compound be verified post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm the spiro junction via distinct resonances for the oxazepine (δ 3.5–4.2 ppm) and piperidine (δ 1.5–2.8 ppm) protons.
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO for tert-butyl derivatives).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral spirocenters .
Q. What are the primary challenges in achieving regioselectivity during functionalization?
The spirocyclic scaffold contains three modifiable sites: the benzoxazepine aryl ring, the piperidine nitrogen, and the oxazepine oxygen. Regioselectivity is controlled by:
- Protecting group strategies : Boc (tert-butoxycarbonyl) groups shield the piperidine nitrogen, enabling selective aryl ring modifications.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while non-polar solvents (e.g., toluene) promote O-functionalization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound as an SCD1 inhibitor?
High-throughput screening (HTS) identified the spirocyclic core as a potent stearoyl-CoA desaturase 1 (SCD1) inhibitor. SAR studies reveal:
- Piperidine substitution : Bulky groups (e.g., trifluoromethyl) enhance binding to the enzyme’s hydrophobic pocket.
- Aryl ring modifications : Electron-withdrawing substituents (e.g., Cl, F) improve metabolic stability but reduce solubility.
- Activity validation : Use in vitro SCD1 enzymatic assays (IC values) and adipocyte differentiation models to correlate structural changes with inhibition efficacy .
Q. What strategies enable the diversification of this scaffold for combinatorial library development?
The scaffold’s three orthogonal functional groups (aryl, piperidine N, oxazepine O) allow parallel synthesis:
- Solid-phase synthesis : Immobilize the piperidine nitrogen on resin, then introduce diverse substituents via Suzuki-Miyaura coupling (aryl) or nucleophilic substitution (O-alkylation).
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the oxazepine oxygen for enhanced pharmacokinetic properties .
Q. How do solvent-controlled divergent syntheses improve access to related heterocycles?
Switching solvents alters reaction pathways:
- Ethanol : Favors pyrimidine formation via cyclocondensation of amidines.
- Dichloromethane : Promotes dibenzo[b,f][1,4]oxazepine derivatives through intramolecular O-arylation. This method achieves >90% regioselectivity and reduces byproduct formation .
Methodological Considerations
Q. What experimental designs resolve contradictions in reported biological activities?
Discrepancies in IC values across studies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
Q. How can computational tools predict the scaffold’s druggability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
